molecular formula C21H28Cl2O2 B040876 21,21-Dichloroprogesterone CAS No. 117038-59-2

21,21-Dichloroprogesterone

Cat. No. B040876
M. Wt: 383.3 g/mol
InChI Key: FDEHPBNJFZBCBX-GQDVPIKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21,21-Dichloroprogesterone (21,21-DCP) is a steroid hormone that is synthesized from progesterone. It is a synthetic progestin that has been used in scientific research for its ability to bind to progesterone receptors and elicit biological responses.

Mechanism Of Action

21,21-Dichloroprogesterone binds to progesterone receptors and activates them, leading to downstream biological responses. The mechanism of action of 21,21-Dichloroprogesterone is similar to that of progesterone, which includes regulation of gene expression, inhibition of ovulation, and maintenance of pregnancy. 21,21-Dichloroprogesterone has been shown to have a higher affinity for progesterone receptors than progesterone itself, making it a useful tool for investigating the role of progesterone receptors in various biological processes.

Biochemical And Physiological Effects

21,21-Dichloroprogesterone has been shown to have similar biochemical and physiological effects as progesterone. It has been shown to inhibit ovulation, promote the development of the endometrium, and maintain pregnancy. 21,21-Dichloroprogesterone has also been shown to have anti-inflammatory effects and to regulate the expression of genes involved in cell proliferation and differentiation. However, the effects of 21,21-Dichloroprogesterone may differ from those of progesterone in certain contexts, and further research is needed to fully understand its biological effects.

Advantages And Limitations For Lab Experiments

21,21-Dichloroprogesterone has several advantages for lab experiments. It has a high affinity for progesterone receptors and elicits biological responses similar to those of progesterone. It is also stable and can be easily synthesized in the lab. However, there are also limitations to using 21,21-Dichloroprogesterone in lab experiments. It may have different effects than progesterone in certain contexts, and its use may not fully reflect the physiological effects of progesterone in vivo.

Future Directions

There are several future directions for research on 21,21-Dichloroprogesterone. One area of interest is the role of progesterone receptors in breast cancer and other hormone-related cancers. 21,21-Dichloroprogesterone has been shown to have anti-proliferative effects on breast cancer cells, and further research is needed to understand its potential as a therapeutic agent for hormone-related cancers. Another area of interest is the development of selective progesterone receptor modulators (SPRMs) based on the structure of 21,21-Dichloroprogesterone. SPRMs have potential as a new class of drugs for the treatment of reproductive disorders and other conditions related to progesterone signaling.
Conclusion:
21,21-Dichloroprogesterone is a synthetic progestin that has been used in scientific research to investigate the role of progesterone receptors in various biological processes. It has a high affinity for progesterone receptors and elicits biological responses similar to those of progesterone. 21,21-Dichloroprogesterone has several advantages for lab experiments, but there are also limitations to its use. Future research on 21,21-Dichloroprogesterone may lead to new insights into the role of progesterone in health and disease, and the development of new therapies based on its structure.

Synthesis Methods

21,21-Dichloroprogesterone is synthesized from progesterone through a series of chemical reactions. The first step involves the conversion of progesterone to 11α-hydroxyprogesterone using a chemical reagent such as sodium periodate. The 11α-hydroxyprogesterone is then chlorinated at the 21 and 21' positions using thionyl chloride. The resulting product is 21,21-Dichloroprogesterone.

Scientific Research Applications

21,21-Dichloroprogesterone has been used in scientific research as a tool to investigate the role of progesterone receptors in various biological processes. It has been shown to bind to progesterone receptors with high affinity and elicit biological responses similar to those of progesterone. 21,21-Dichloroprogesterone has been used to study the effects of progesterone on the female reproductive system, including ovulation, implantation, and pregnancy. It has also been used to investigate the role of progesterone in breast cancer and other hormone-related cancers.

properties

CAS RN

117038-59-2

Product Name

21,21-Dichloroprogesterone

Molecular Formula

C21H28Cl2O2

Molecular Weight

383.3 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2,2-dichloroacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28Cl2O2/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(18(25)19(22)23)21(15,2)10-8-16(14)20/h11,14-17,19H,3-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1

InChI Key

FDEHPBNJFZBCBX-GQDVPIKJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(Cl)Cl)CCC4=CC(=O)CC[C@]34C

SMILES

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C

synonyms

21,21-DCP
21,21-dichloroprogesterone

Origin of Product

United States

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